Dodecanamide: A Comprehensive Technical Guide for Researchers
Dodecanamide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, also known as lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). As a naturally occurring metabolite found in various organisms, it is gaining increasing interest within the scientific community.[1] Its versatile chemical nature and potential biological activities make it a molecule of interest in fields ranging from materials science to pharmacology. This in-depth technical guide provides a comprehensive overview of the fundamental properties of dodecanamide, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and an exploration of its biological significance and potential mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the applications of dodecanamide.
Physicochemical Properties
Dodecanamide is a white to off-white crystalline solid, often appearing as a powder or granules with a waxy consistency.[2] Its fundamental physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Dodecanamide
| Property | Value | Source |
| IUPAC Name | dodecanamide | [1] |
| Synonyms | Lauramide, Lauroylamide, n-dodecanamide | [1] |
| CAS Number | 1120-16-7 | [1] |
| Molecular Formula | C₁₂H₂₅NO | [1] |
| Molecular Weight | 199.33 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 99-110 °C | [3][4] |
| Boiling Point | 335.1 °C at 760 mmHg | [5] |
| Density | 0.876 - 0.88 g/cm³ | [4][5] |
Table 2: Solubility and Partitioning Properties of Dodecanamide
| Property | Value | Source |
| Solubility in Water | 0.11 g/L (at 25 °C) | [4] |
| General Solubility | Soluble in alcohol; Insoluble in water. More soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether. | [2] |
| Octanol/Water Partition Coefficient (logP) | 4.013 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of dodecanamide. The following sections detail the expected spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of dodecanamide in CDCl₃ typically exhibits the following signals:
Table 3: ¹H NMR Spectral Data of Dodecanamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.2 | br s | 2H | -NH₂ (Amide protons) |
| ~ 2.20 | t | 2H | -CH₂-C(=O)NH₂ (α-methylene) |
| ~ 1.62 | m | 2H | -CH₂-CH₂-C(=O)NH₂ (β-methylene) |
| ~ 1.26 | m | 16H | -(CH₂)₈- (Methylene chain) |
| ~ 0.88 | t | 3H | -CH₃ (Terminal methyl) |
Note: The chemical shifts of the amide protons (-NH₂) can be broad and may vary depending on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of dodecanamide.
Table 4: ¹³C NMR Spectral Data of Dodecanamide
| Chemical Shift (ppm) | Assignment |
| ~ 176 | -C=O (Amide carbonyl) |
| ~ 36 | -CH₂-C(=O)NH₂ (α-carbon) |
| ~ 32 | Alkyl chain carbons |
| ~ 29 | Alkyl chain carbons |
| ~ 26 | Alkyl chain carbons |
| ~ 23 | Alkyl chain carbons |
| ~ 14 | -CH₃ (Terminal methyl) |
Infrared (IR) Spectroscopy
The IR spectrum of dodecanamide reveals the presence of key functional groups.
Table 5: IR Spectral Data of Dodecanamide
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3350 and 3190 | N-H stretch | Primary Amide (-NH₂) |
| ~ 2920 and 2850 | C-H stretch | Alkyl chain (-CH₂, -CH₃) |
| ~ 1640 | C=O stretch (Amide I band) | Amide (-C=O) |
| ~ 1465 | C-H bend (scissoring) | Methylene (-CH₂) |
| ~ 720 | C-H rock | Methylene chain (-(CH₂)n-) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dodecanamide will show a molecular ion peak and characteristic fragmentation patterns.
Table 6: Mass Spectrometry Data of Dodecanamide
| m/z | Interpretation |
| 199 | [M]⁺, Molecular ion |
| 59 | [C₂H₅NO]⁺, McLafferty rearrangement product, often the base peak |
| 72 | [C₃H₆NO]⁺, Cleavage of the alkyl chain |
Experimental Protocols
Synthesis of Dodecanamide
Dodecanamide can be synthesized through several methods. Two common laboratory-scale procedures are outlined below.
This is a straightforward and high-yielding method for the synthesis of primary amides.
Materials:
-
Dodecanoyl chloride
-
Concentrated aqueous ammonia (B1221849) (e.g., 28-30%)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirring bar and a dropping funnel, dissolve dodecanoyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dodecanamide.
-
The crude product can be purified by recrystallization.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. 5-Dodecanolide interferes with biofilm formation and reduces the virulence of Methicillin-resistant Staphylococcus aureus (MRSA) through up regulation of agr system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Home Page [chem.ualberta.ca]
